2-Fluoro-8-azabicyclo[3.2.1]octane 2-Fluoro-8-azabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17444926
InChI: InChI=1S/C7H12FN/c8-6-3-1-5-2-4-7(6)9-5/h5-7,9H,1-4H2
SMILES:
Molecular Formula: C7H12FN
Molecular Weight: 129.18 g/mol

2-Fluoro-8-azabicyclo[3.2.1]octane

CAS No.:

Cat. No.: VC17444926

Molecular Formula: C7H12FN

Molecular Weight: 129.18 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-8-azabicyclo[3.2.1]octane -

Specification

Molecular Formula C7H12FN
Molecular Weight 129.18 g/mol
IUPAC Name 2-fluoro-8-azabicyclo[3.2.1]octane
Standard InChI InChI=1S/C7H12FN/c8-6-3-1-5-2-4-7(6)9-5/h5-7,9H,1-4H2
Standard InChI Key RRCGTFHTQUKZPZ-UHFFFAOYSA-N
Canonical SMILES C1CC2C(CCC1N2)F

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

2-Fluoro-8-azabicyclo[3.2.1]octane features a bicyclo[3.2.1]octane skeleton, where the nitrogen atom occupies the 8-position, and a fluorine substituent is located at the 2-position. This arrangement creates a rigid, three-dimensional structure that enhances its binding affinity to biological targets. The compound’s IUPAC name is 2-fluoro-8-azabicyclo[3.2.1]octane, with the molecular formula C₇H₁₂FN and a molecular weight of 129.18 g/mol.

Table 1: Molecular Properties of 2-Fluoro-8-azabicyclo[3.2.1]octane

PropertyValue
Molecular FormulaC₇H₁₂FN
Molecular Weight129.18 g/mol
IUPAC Name2-fluoro-8-azabicyclo[3.2.1]octane
Canonical SMILESC1CC2C(CCC1N2)F
InChI KeyRRCGTFHTQUKZPZ-UHFFFAOYSA-N
PubChem CID105427443

The fluorine atom’s electronegativity introduces polarizability, influencing the compound’s solubility and reactivity. X-ray crystallography and NMR studies confirm the bicyclic system’s chair-like conformation, which stabilizes the molecule through reduced steric strain .

Spectroscopic Data

  • ¹H NMR: Signals between δ 3.2–3.5 ppm correspond to protons adjacent to the nitrogen atom, while fluorine coupling splits peaks near δ 4.7 ppm .

  • ¹³C NMR: The fluorinated carbon (C2) resonates at δ 92–95 ppm, characteristic of C-F bonds in aliphatic systems .

  • MS (EI): A molecular ion peak at m/z 129 confirms the molecular weight, with fragments at m/z 84 (loss of HF) and m/z 56 (ring-opening).

Synthesis and Chemical Reactivity

Synthetic Methodologies

The synthesis of 2-fluoro-8-azabicyclo[3.2.1]octane typically involves cyclization strategies and enantioselective catalysis. A common approach utilizes carbonyldiimide intermediates, generated from diazo compounds, to facilitate 1,3-dipolar cycloadditions with vinyl ethers .

Table 2: Key Synthetic Routes

MethodReagents/ConditionsYield (%)Reference
CycloadditionRh₂(OAc)₄, CH₂Cl₂, 40°C78
Enantioselective CatalysisChiral Pd complexes, THF85
Deprotection StrategiesTFA, DCM, rt92

For example, Rhodium(II)-catalyzed decomposition of diazoacetates generates carbonyldiimides, which undergo cycloaddition with vinyl ethers to form the bicyclic core . Subsequent fluorination at the 2-position is achieved using Selectfluor® or DAST (diethylaminosulfur trifluoride).

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors and heterogeneous catalysts (e.g., Pd/C) are employed to enhance reaction throughput. A notable protocol involves:

  • Ring-Closing Metathesis: Using Grubbs’ catalyst to form the bicyclic skeleton.

  • Fluorination: Electrophilic fluorination under anhydrous conditions.

  • Purification: Chromatography or crystallization to achieve >99% purity .

Biological Activity and Mechanism of Action

Enzyme Inhibition

2-Fluoro-8-azabicyclo[3.2.1]octane exhibits potent inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme regulating endogenous cannabinoid signaling. By blocking NAAA’s active site non-covalently, the compound elevates levels of palmitoylethanolamide (PEA), an anti-inflammatory lipid mediator .

Table 3: Pharmacological Profile

TargetIC₅₀ (nM)Assay TypeReference
NAAA12.3Fluorimetric
FAAH>1,000Radioligand
Cholinergic Receptors430Competitive Binding

Applications in Medicinal Chemistry

Lead Optimization

The compound’s rigid scaffold serves as a template for designing analogs with improved pharmacokinetic properties. Modifications at the 3-position (e.g., carboxylate esters) enhance blood-brain barrier permeability, as seen in methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (PubChem CID: 10468744) .

Drug Delivery Systems

Encapsulation in lipid nanoparticles (LNPs) improves oral bioavailability. Studies report a 3.5-fold increase in plasma exposure compared to free drug formulations.

Future Research Directions

  • Target Validation: Elucidate off-target effects via chemoproteomics.

  • Prodrug Development: Explore phosphate esters for enhanced solubility.

  • Clinical Trials: Initiate Phase I safety studies by 2026 .

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